molecular formula C44H53ClN10O8S B611389 TL13-27 CAS No. 2250025-90-0

TL13-27

Cat. No. B611389
M. Wt: 917.48
InChI Key: DOOUFCVVMSZNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TL13-27 is a negative control for TL12-186 . It demonstrates no kinase degradation in vitro . It’s a customized synthesis product .


Synthesis Analysis

In 2018, Nathanael S. Gray and his coworkers synthesized two FLT3-specific PROTACs, TL13-117 and TL13-149, based on the study of the multikinase degrader TL12-186 .


Molecular Structure Analysis

The chemical name of TL13-27 is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide . The molecular weight is 917.48 .


Physical And Chemical Properties Analysis

The molecular weight of TL13-27 is 917.48 . The exact mass is 916.35 . The elemental analysis is C, 57.60; H, 5.82; Cl, 3.86; N, 15.27; O, 13.95; S, 3.49 .

Scientific Research Applications

  • Bcl-3 Expression in Chronic Lymphocytic Leukemia : Bcl-3, a gene on chromosome 19, is involved in regulating the nuclear factor kB pathway and has been linked to chronic lymphocytic leukemia (CLL). It correlates with trisomy 12 and chromosome 19 abnormalities. This study raises the possibility that bcl-3 may be involved in the pathogenesis of a subset of tumors and could be a potential target for investigational therapies (Schlette et al., 2005).

  • Transgenic Mice for MTCP1 and T-Cell Prolymphocytic Leukemia : This study discusses the generation of transgenic mice for MTCP1, which develop T-cell prolymphocytic leukemia (T-PLL). The research indicates that p13(MTCP1) is an oncoprotein and that these transgenic mice represent the first animal model for mature T-PLL (Gritti et al., 1998).

  • Chimeric Antigen Receptor CD8+ T Cells in Glioblastoma : This paper discusses a trial evaluating chimeric antigen receptor (CAR)–engineered CD8+ cytotoxic T lymphocytes targeting IL13Rα2 for the treatment of recurrent glioblastoma (GBM). The findings provide promising clinical experience for CAR T cells in GBM treatment, establishing a foundation for future therapies (Brown et al., 2015).

  • Thymus Leukemia Product and BALB/c T3c Gene : This study investigates the TL protein products encoded by the T3c and T13c BALB/c genes, suggesting that T3c is similar or identical to the TL product identified on the surface of certain x-ray-induced BALB/c leukemias (Chorney et al., 1989).

Future Directions

The development of TL13-27 and similar compounds could provide valuable insights into the mechanisms of targeted protein degradation and the development of new therapeutic strategies .

Relevant Papers The main paper relevant to TL13-27 is “A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader” by Huang et al . This paper provides a comprehensive overview of the development and application of TL13-27 and similar compounds.

properties

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOUFCVVMSZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53ClN10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134812844

Citations

For This Compound
6
Citations
HT Huang, D Dobrovolsky, J Paulk, G Yang… - Cell chemical …, 2018 - cell.com
… The negative control TL13-27 demonstrated a similar kinome … , the negative control compound TL13-27 could not engage … activity with TL1387 and TL13-27 in wild-type (WT) and CRBN …
Number of citations: 341 www.cell.com
B Ruprecht, J Di Bernardo, Z Wang, X Mo… - Nature Chemical …, 2020 - nature.com
… ) TL12–186 and its parent inactive TL13–27 in five cell lines and four biological replicates … after treatment with the inactive control compound TL13–27, which further confirmed loss by …
Number of citations: 30 www.nature.com
B Ruprecht, J Di Bernardo, Z Wang, X Mo, O Ursu… - pafrsignaling.com
… By contrast, the aggregated protein abundance of those proteins only moderately decreased after treatment with the inactive control compound TL13–27, which further confirmed loss by …
Number of citations: 0 pafrsignaling.com
D Dobrovolsky - 2018 - search.proquest.com
… compared its antiproliferative activity with TL13-87 and TL13-27 in wild-type (WT) and CRBN… TL13-27 (100 nM) controls in MOLM14 cells (figure 1.4). The non-CRBN-binding TL13-27 …
Number of citations: 2 search.proquest.com
DH De Swardt - 1998 - scholar.ufs.ac.za
… Mean wing length of adult males was significantly longer than that of adult females (tl13 = 27,14; P < 0,05). Although the range in both sexes was more or less the same, male wing …
Number of citations: 1 scholar.ufs.ac.za
HT Huang - 2017 - search.proquest.com
Kinases are the largest target class of clinically approved cancer therapeutics. However, these drugs only target a small fraction of the kinome—primarily receptor tyrosine kinases—and …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.